Tetraiodomercurate(2-)

Beschreibung

Historical Context and Evolution of Research on Tetraiodomercurate(2-) Complexes

The story of tetraiodomercurate(2-) in academic research is intrinsically linked to the development of analytical chemistry in the 19th century. The most prominent early application of this complex was in the formulation of Nessler's reagent, named after the German chemist Julius Nessler. vulcanchem.com This alkaline solution of potassium tetraiodomercurate(II) provided a simple and sensitive colorimetric test for the detection of ammonia (B1221849), turning a pale yellow solution to a deeper yellow or even a brown precipitate in the presence of ammonia. wikipedia.orgnih.gov This discovery was a significant advancement in sanitation and water quality analysis, allowing for the routine detection of ammonia, a key indicator of contamination.

Beyond its analytical debut, research on tetraiodomercurate(2-) complexes evolved to explore their utility as precursors in inorganic synthesis. vulcanchem.comwikipedia.org Scientists discovered that the tetraiodomercurate(2-) anion could serve as a building block for creating a variety of other metal tetraiodomercurates, such as those containing silver (Ag⁺) and copper (Cu⁺). vulcanchem.comwikipedia.org This opened up a new chapter in the study of these compounds, shifting the focus from purely analytical applications to the investigation of their solid-state properties and potential use in materials science.

Significance and Broad Academic Impact in Inorganic and Analytical Chemistry

The impact of the tetraiodomercurate(2-) ion reverberates through both inorganic and analytical chemistry, showcasing its versatility.

In analytical chemistry , the primary significance of tetraiodomercurate(2-) lies in its role as the active component of Nessler's reagent. vulcanchem.com The reagent's reaction with ammonia to form a colored product, the iodide of Millon's base, has been a cornerstone of qualitative and quantitative analysis for over a century. nih.gov This method has been widely employed in environmental monitoring, clinical chemistry, and various industrial processes where the detection of trace amounts of ammonia is crucial. mdpi.com The formation of distinct precipitates with certain metal ions has also been a subject of study, contributing to qualitative inorganic analysis schemes. For instance, its reaction with mercury(I) and silver(I) cations results in the formation of characteristic precipitates, which have been analyzed to understand the complex equilibria involved. rsc.org

In inorganic chemistry , the tetraiodomercurate(2-) anion is a valuable synthon. Its use as a precursor for the synthesis of other metal tetraiodomercurates, such as Ag₂[HgI₄] and Cu₂[HgI₄], has been instrumental in the development of new inorganic materials with interesting properties. vulcanchem.comwikipedia.org The study of these derivative compounds has expanded the scope of research into areas such as thermochromism, where materials change color in response to temperature changes. mdpi.com The ability of the tetraiodomercurate(2-) complex to facilitate the formation of these novel materials underscores its importance in the exploration of structure-property relationships in the solid state.

Current Paradigms and Research Trends for Tetraiodomercurate(2-) Systems

Contemporary research on tetraiodomercurate(2-) and its derivatives is increasingly focused on materials science and advanced applications. A significant area of investigation is the thermochromic properties of its silver and copper salts. mdpi.comresearchgate.net These materials exhibit reversible color changes with temperature, making them promising for applications in smart windows, temperature sensors, and heat detection systems. mdpi.comacs.org The transition between different crystalline phases is responsible for this color change, a phenomenon that continues to attract research interest for its potential in energy conservation and safety devices. mdpi.comresearchgate.net

Furthermore, tetraiodomercurate-based compounds are being explored for their potential in modern electronics and optoelectronics. Research has indicated that copper tetraiodomercurate(II) shows promise in the development of photovoltaic materials for thin-film solar cells. There is also growing interest in their use as infrared detectors, potentially offering a lower-cost alternative to currently used materials. google.com

The antimicrobial properties of copper tetraiodomercurate(II) are another active area of research, with studies investigating its efficacy against various pathogens. This opens up possibilities for its use in medical applications. Moreover, the unique electronic properties of these complexes are being leveraged for the development of chemical sensors capable of detecting environmental pollutants.

Computational studies, although not extensively focused on the tetraiodomercurate(2-) anion itself in the provided results, are a growing trend in inorganic chemistry. Such theoretical investigations are being used to understand anion recognition and the properties of complex materials, suggesting a future direction for gaining deeper insights into the behavior and potential applications of tetraiodomercurate(2-) systems. nih.govnih.gov

Eigenschaften

Molekularformel |

HgI4-2 |

|---|---|

Molekulargewicht |

708.21 g/mol |

IUPAC-Name |

tetraiodomercury(2-) |

InChI |

InChI=1S/Hg.4HI/h;4*1H/q+2;;;;/p-4 |

InChI-Schlüssel |

RSBGXBMIRUIJTD-UHFFFAOYSA-J |

SMILES |

I[Hg-2](I)(I)I |

Kanonische SMILES |

I[Hg-2](I)(I)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Mechanistic Studies of Tetraiodomercurate 2 Complexes

Solution-Based Synthesis Routes

The most prevalent methods for synthesizing tetraiodomercurate(2-) complexes are conducted in solution, offering control over stoichiometry and facilitating the isolation of pure products.

The classic and most direct synthesis of the tetraiodomercurate(2-) anion involves the reaction of mercury(II) iodide (HgI₂) with a soluble iodide salt, most commonly potassium iodide (KI). smolecule.comchemequations.com The reaction proceeds as a complexation or Lewis acid-base reaction, where the mercury(II) iodide acts as a Lewis acid, accepting two additional iodide ligands. vulcanchem.com

The net ionic equation for the formation of the complex is: HgI₂(s) + 2I⁻(aq) → [HgI₄]²⁻(aq) smolecule.com

When using potassium iodide, the full equation is: HgI₂(s) + 2KI(aq) → K₂HgI₄ chemequations.comwebqc.org

In this process, the scarlet precipitate of mercuric iodide dissolves in an excess of the potassium iodide solution to form a clear to pale yellow solution containing the potassium tetraiodomercurate(II) complex. doubtnut.comsmolecule.com This method is foundational and often serves as the initial step for producing other tetraiodomercurate salts. vulcanchem.com An alternative starting material is mercuric chloride (HgCl₂), which first reacts with potassium iodide to precipitate mercury(II) iodide. This precipitate then dissolves in excess potassium iodide to form the soluble complex. smolecule.cominfinitylearn.com

Isolating the tetraiodomercurate(2-) salt from solution requires controlled conditions to ensure high purity and the desired hydration state.

Crystallization: Pure crystals can be obtained through controlled crystallization. One specific method involves dissolving mercuric iodide and potassium iodide in a heated solution of acetone (B3395972) containing precisely 2% water. smolecule.comsmolecule.comwikipedia.org This technique is crucial because attempting the synthesis in a concentrated aqueous solution can lead to the formation of a pale orange monohydrate, K[Hg(H₂O)I₃], instead of the desired K₂[HgI₄]. wikipedia.org Another approach involves dissolving the crude product in a hot solution of potassium iodide and allowing it to crystallize in a vacuum desiccator over concentrated sulfuric acid. prepchem.com

Precipitation: The tetraiodomercurate(2-) anion can also be isolated by precipitation. Adding a sufficient excess of iodide ions to a solution containing mercury(II) ions will cause the complex salt to precipitate out, allowing it to be separated by filtration. smolecule.com

The potassium salt, K₂[HgI₄], is a valuable precursor for synthesizing other inorganic salts containing the [HgI₄]²⁻ anion, such as the copper(I) and silver(I) variants. smolecule.comvulcanchem.com These compounds are notable for their thermochromic properties. umass.eduacs.org

Copper(I) Tetraiodomercurate(II) (Cu₂[HgI₄]): This scarlet-red compound can be prepared via two primary methods.

Direct Reaction: A solution of K₂[HgI₄] is heated (e.g., to 70°C) and reacted with powdered copper(I) iodide (CuI) under an inert atmosphere like nitrogen to prevent the oxidation of Cu(I). The product precipitates from the solution.

In-situ Reduction: An alternative route involves dissolving copper(II) sulfate (B86663) (CuSO₄) in a K₂[HgI₄] solution. Sulfur dioxide (SO₂) gas is then bubbled through the mixture to reduce Cu(II) to Cu(I), which subsequently precipitates as Cu₂[HgI₄]. prepchem.com

Silver(I) Tetraiodomercurate(II) (Ag₂[HgI₄]): This yellow compound is synthesized by mixing an aqueous solution of K₂[HgI₄] with a solution of silver nitrate (B79036) (AgNO₃). ontosight.aiprepchem.com The insoluble silver salt precipitates quantitatively and can be isolated by filtration. prepchem.comyoutube.com

| Target Compound | Cation | Primary Synthesis Method | Reactants | Key Conditions |

|---|---|---|---|---|

| Copper(I) Tetraiodomercurate(II) | Cu(I) | Direct Reaction with CuI | K₂[HgI₄], CuI | Heated solution (70°C), inert atmosphere. |

| Copper(I) Tetraiodomercurate(II) | Cu(I) | Reduction of Copper(II) | K₂[HgI₄], CuSO₄, SO₂ | Bubbling SO₂ gas through the solution. prepchem.com |

| Silver(I) Tetraiodomercurate(II) | Ag(I) | Precipitation | K₂[HgI₄], AgNO₃ | Mixing of aqueous solutions. ontosight.aiprepchem.com |

Exploration of Alternative Synthetic Pathways

While solution-based routes are dominant, other methods have been explored. A grinding method, for instance, can be used where mercury is ground directly with iodine to produce mercuric iodide, which then reacts with potassium iodide. smolecule.com However, this is less common for preparing high-purity analytical-grade material. The vast majority of synthetic procedures reported in the literature rely on the fundamental solution-phase reaction between a mercury(II) salt and an iodide source, highlighting its efficiency and reliability. vulcanchem.comsmolecule.com

Thermodynamics and Kinetics of Tetraiodomercurate(2-) Formation

The formation of [HgI₄]²⁻ from aqueous mercury(II) and iodide ions is an equilibrium process: Hg²⁺(aq) + 4I⁻(aq) ⇌ [HgI₄]²⁻(aq) vaia.com

| Formation Constant (K_f) | Source Reference |

|---|---|

| 1.0 × 10³⁰ | vaia.com |

| 1.9 × 10³⁰ | wiredchemist.comalameda.edu |

| 6.8 × 10²⁹ | libretexts.org |

Kinetic Studies of Complexation Equilibria

HgI₂ + 2I⁻ ⇌ [HgI₄]²⁻

Studies on the kinetics of this and related iodomercurate(II) complexes indicate that the equilibria are established very quickly, characteristic of kinetically labile complexes. core.ac.uk The lability of these complexes means that the forward and reverse reactions proceed at high rates, making the determination of individual rate constants challenging.

The stepwise formation of iodomercurate(II) complexes proceeds through the formation of the triiodomercurate(II) ion, [HgI₃]⁻, as an intermediate:

HgI₂ + I⁻ ⇌ [HgI₃]⁻ (K₃)

[HgI₃]⁻ + I⁻ ⇌ [HgI₄]²⁻ (K₄)

Structural Elucidation and Theoretical Investigations of Tetraiodomercurate 2

Advanced Crystallographic Investigations

Crystallography provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For salts of the tetraiodomercurate(2-) anion, X-ray diffraction techniques are paramount in elucidating the precise structure of the anion and its interactions within the crystal lattice.

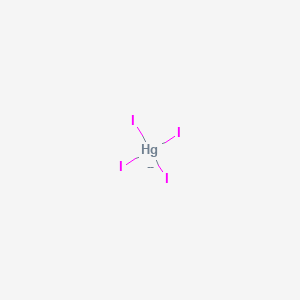

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the exact atomic arrangement in a crystal. nih.govresearchgate.netmdpi.comgithub.io This method has been instrumental in confirming the coordination geometry of the tetraiodomercurate(2-) anion in various salt compounds. The central mercury(II) ion is typically found in a tetrahedral coordination environment, bonded to four iodine atoms. quora.comlibretexts.org The geometry is often a slightly distorted tetrahedron, with I-Hg-I bond angles deviating somewhat from the ideal 109.5 degrees due to crystal packing effects and the nature of the counter-ion.

The crystal structure of compounds such as bis(tetramethylammonium) tetraiodomercurate(II), [N(CH₃)₄]₂[HgI₄], and bis(cesium)-18-crown-6 tetraiodomercurate(II), [Cs₂(18-crown-6)][HgI₄], have been determined using SC-XRD. researchgate.net In these structures, the [HgI₄]²⁻ anions are packed in the crystal lattice along with the cations, and their arrangement is influenced by electrostatic interactions and steric factors. For example, in [Cs₂(18-crown-6)][HgI₄], the complex cations are interconnected by the [HgI₄]²⁻ anions, forming a network structure. researchgate.net

| Compound | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|

| [Cs₂(C₁₂H₂₄O₆)][HgI₄] | Monoclinic | P2₁/c | a = 1574.8(3) pm, b = 1067.0(3) pm, c = 1693.2(6) pm, β = 98.29(3)° |

| β-Ag₂[HgI₄] | Tetragonal | I-4 | a = 6.304 kX, c = 12.608 kX |

| β-Cu₂[HgI₄] | Tetragonal | I-42m | a = 6.080 kX, c = 12.218 kX |

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and studying polymorphism, which is the ability of a substance to exist in more than one crystal structure. rigaku.comresearchgate.netncl.ac.ukresearchgate.netnih.gov This is particularly relevant for tetraiodomercurate(2-) salts, as some exhibit temperature-dependent phase transitions. The PXRD pattern is a fingerprint of a crystalline solid, and by comparing the experimental pattern to databases of known phases, the composition of a sample can be determined. ncl.ac.uk

For example, copper(I) tetraiodomercurate(II) (Cu₂[HgI₄]) and silver(I) tetraiodomercurate(II) (Ag₂[HgI₄]) are well-known for their thermochromic properties, which are associated with structural phase transitions. researchgate.net At lower temperatures, these compounds exist in a β-phase. As the temperature is increased, they transform to a higher-symmetry α-phase. These phase changes can be monitored by PXRD, which shows distinct changes in the diffraction patterns as the crystal structure evolves. researchgate.net The transition for Ag₂[HgI₄] occurs around 40-50°C, while for Cu₂[HgI₄] it is observed at approximately 60-70°C. researchgate.net

In salts with organic cations containing N-H or C-H groups, hydrogen bonding between the cation and the iodide ligands of the tetraiodomercurate(2-) anion can be observed. researchgate.netau.dknii.ac.jp For instance, in the crystal structure of p-phenylenediammonium tetrachloromercurate(II), a related compound, N-H...Cl hydrogen bonding interactions create interwoven inorganic-organic layers. researchgate.net Similar N-H...I or C-H...I interactions are expected in tetraiodomercurate(2-) salts with appropriate cations, influencing the orientation and packing of the ions in the crystal lattice. These hydrogen bonding networks can form one-, two-, or three-dimensional supramolecular structures.

Spectroscopic Characterization for Structural Insight

Spectroscopic techniques provide valuable information about the bonding, structure, and electronic properties of the tetraiodomercurate(2-) anion, complementing the data obtained from crystallographic methods.

The Raman and far-infrared spectra of compounds containing the [HgI₄]²⁻ anion exhibit characteristic bands corresponding to the Hg-I stretching and I-Hg-I bending vibrations. A study of tetra-alkylammonium trihalogenomercurate(II) salts provides a basis for understanding the vibrational spectra of related tetraiodomercurate(2-) compounds. rsc.org The positions of these bands can provide insights into the nature of the coordination environment. Deviations from the expected number and position of bands for an ideal tetrahedral symmetry can indicate a distortion of the anion in the crystal lattice due to packing forces or intermolecular interactions.

| Vibrational Mode | Symmetry | Activity | Approximate Frequency Range (cm⁻¹) |

|---|---|---|---|

| ν₁(a₁) | Symmetric Stretch | Raman | ~120-140 |

| ν₂(e) | Symmetric Bend | Raman | ~30-50 |

| ν₃(t₂) | Asymmetric Stretch | IR, Raman | ~140-160 |

| ν₄(t₂) | Asymmetric Bend | IR, Raman | ~40-60 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of mercury-containing compounds. chemrxiv.org Of the two NMR-active mercury isotopes, ¹⁹⁹Hg is the nucleus of choice due to its spin of 1/2, which results in sharp NMR signals. huji.ac.il The chemical shift of ¹⁹⁹Hg is extremely sensitive to the electronic environment and coordination geometry of the mercury atom, spanning a very wide range. huji.ac.ilnih.gov

¹⁹⁹Hg NMR spectroscopy can be used to study the tetraiodomercurate(2-) anion both in solution and in the solid state. In solution, the ¹⁹⁹Hg chemical shift can provide information about the species present and any dynamic processes, such as ligand exchange. In the solid state, ¹⁹⁹Hg NMR can be used to probe the local environment of the mercury nucleus within the crystal lattice, providing information that is complementary to that obtained from X-ray diffraction. For instance, the presence of multiple crystallographically inequivalent mercury sites in a unit cell could be detected as distinct resonances in the solid-state ¹⁹⁹Hg NMR spectrum. The chemical shift is particularly sensitive to the Hg-S bond length in thiolate complexes, and a similar sensitivity to the Hg-I bond length is expected in tetraiodomercurate(2-). nih.govresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions

The electronic absorption spectrum of the tetraiodomercurate(2-) ion is characterized by intense absorption bands in the ultraviolet-visible region, which arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. These transitions provide valuable information about the electronic structure of the complex.

Early studies, complemented by magnetic circular dichroism (MCD) spectroscopy, have identified two primary electronic absorption bands for [HgI₄]²⁻. The lowest energy, intense band is attributed to a ligand-to-metal charge transfer (LMCT) transition. Specifically, it involves the excitation of an electron from a molecular orbital that is predominantly ligand (iodine) in character to a molecular orbital that is primarily metal (mercury) in character. More detailed analysis suggests this transition is from a ligand-based a-type molecular orbital to a metal-based vacant a₁* (~6s) or t₂* (~6p) orbital.

A second, more intense band is observed at higher energy. Spectroscopic data for these transitions are summarized in the table below.

| Band | Wavenumber (kK) | Wavelength (nm) | Molar Extinction Coefficient (ε) |

| α | 37.17 | 269 | - |

| β | - | 323 | - |

Note: Specific molar extinction coefficients were not detailed in the provided search snippets, but the intensity of the bands is a key characteristic.

The electronic transitions in tetrahedral d¹⁰ complexes like tetraiodomercurate(2-) are governed by selection rules. For a closed-shell species with a ¹A₁ ground state, only transitions to a ¹T₂ excited state are electric dipole allowed.

Computational Chemistry and Quantum Mechanical Studies

Computational methods have become indispensable tools for elucidating the electronic structure, bonding, and dynamic behavior of complex ions like tetraiodomercurate(2-). These theoretical approaches provide a deeper understanding of the experimental observations and allow for the prediction of various properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For tetraiodomercurate(2-), DFT calculations can provide detailed information about the nature of the mercury-iodine bonds and the distribution of electron density within the ion.

While specific DFT studies on the electronic structure and bonding of isolated tetraiodomercurate(2-) were not extensively detailed in the provided search results, the principles of DFT allow for the calculation of key parameters that describe its bonding. These calculations typically involve optimizing the geometry of the ion and then analyzing the resulting molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter that relates to the electronic transitions observed in the UV-Visible spectrum.

The bonding in tetraiodomercurate(2-) is understood to be primarily covalent in nature, arising from the interaction of the mercury 6s and 6p orbitals with the 5p orbitals of the four iodine ligands to form a stable tetrahedral complex. DFT calculations can quantify the degree of orbital overlap and the contributions of the metal and ligand orbitals to the bonding and antibonding molecular orbitals.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While no specific MD simulations focused solely on the dynamic behavior of the tetraiodomercurate(2-) ion were found in the provided search results, studies on related systems, such as the hydration of the Hg²⁺ ion in aqueous solution, offer insights into the methodological approaches that could be applied.

Prediction of Spectroscopic Properties and Experimental Correlation

A significant application of computational chemistry is the prediction of spectroscopic properties and their correlation with experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules and ions.

The TD-DFT approach can be used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (related to the intensity of the absorption bands) for the electronic transitions in tetraiodomercurate(2-). These theoretical predictions can then be compared with the experimental UV-Visible spectrum to validate the computational model and to gain a more detailed assignment of the observed spectral features.

The process typically involves first performing a ground-state DFT calculation to obtain the optimized geometry and molecular orbitals of the ion. Subsequently, a TD-DFT calculation is carried out to determine the energies and characteristics of the excited states. The accuracy of these predictions is dependent on the choice of the exchange-correlation functional and the basis set used in the calculations. By correlating the predicted transitions with the experimental bands, a more robust understanding of the electronic structure and the nature of the excited states of the tetraiodomercurate(2-) anion can be achieved.

Reactivity, Coordination Chemistry, and Transformation Pathways of Tetraiodomercurate 2

Ligand Exchange and Substitution Reactions

The formation of the tetraiodomercurate(2-) anion itself is a ligand association reaction, where mercuric iodide (HgI₂), a Lewis acid, accepts electron pairs from two additional iodide ions. vulcanchem.com This process is reversible, and the stability of the [HgI₄]²⁻ complex in solution is subject to equilibrium dynamics. The reaction is as follows:

HgI₂ + 2 I⁻ ⇌ [HgI₄]²⁻

In concentrated aqueous solutions, a substitution reaction can occur where a water molecule displaces an iodide ligand to form the pale orange monohydrate, K[Hg(H₂O)I₃]. wikipedia.org The addition of more iodide ions can shift the equilibrium back towards the formation of the fully substituted tetraiodomercurate(2-) anion. youtube.com The complex is noted to be stable, not readily dissociating, even at low concentrations. homescience.net

Ligand exchange reactions involve the replacement of one or more ligands in a complex ion with different ones. rsc.org For instance, in the presence of ammonia (B1221849), the tetraiodomercurate(2-) complex undergoes a reaction to form a brown precipitate, a reaction that forms the basis of Nessler's reagent for ammonia detection. wikipedia.org The reaction with ammonium (B1175870) ions in a basic medium is:

NH₄⁺ + 2 [HgI₄]²⁻ + 4 OH⁻ → HgO·Hg(NH₂)I + 7 I⁻ + 3 H₂O smolecule.com

Interactions with Other Metal Ions and Formation of Heterometallic Complexes

The tetraiodomercurate(2-) anion serves as a versatile building block in inorganic synthesis, acting as a precursor for the formation of compounds containing other metal cations. vulcanchem.com Salts of the general formula M₂[HgI₄] can be prepared, where M represents a monovalent cation such as copper(I) or silver(I). wikipedia.org These reactions are typically metathesis or precipitation reactions driven by the insolubility of the resulting product.

Research into the precipitation process involving silver(I) ions and the [HgI₄]²⁻ anion has shown that the reaction proceeds in stages. rsc.org Initially, free iodide ions from the dissociation equilibrium of the complex react with Ag⁺ to precipitate hexagonal crystals of silver iodide (AgI). rsc.org In a subsequent stage, the silver salt of the complex anion, Ag₂[HgI₄], also precipitates. rsc.org Similarly, when reacting with mercury(I) ions, well-crystallized tetragonal mercury(I) iodide (Hg₂I₂) is formed first from free iodide. rsc.org

| Reactant Ion | Initial Precipitate | Subsequent/Final Product |

| Silver(I) (Ag⁺) | Silver Iodide (AgI) | Silver Tetraiodomercurate(II) (Ag₂[HgI₄]) |

| Mercury(I) (Hg₂²⁺) | Mercury(I) Iodide (Hg₂I₂) | Mercury(II) Iodide (HgI₂) |

These interactions demonstrate the utility of tetraiodomercurate(2-) in constructing more complex, and in some cases heterometallic, inorganic structures. nih.gov

Reactivity with Organic Ligands and Organometallic Precursors

The tetraiodomercurate(2-) complex can react with various organic ligands to form coordination polymers, which are structures containing repeating coordination entities extending in one, two, or three dimensions. researchgate.netwikipedia.org For example, the steric hindrance effect of the methylammonium cation (CH₃NH₃⁺) can cause the [HgI₄]²⁻ tetrahedron to link into a one-dimensional chain structure, forming CH₃NH₃HgI₃. researchgate.net The high affinity of mercury(II) for sulfur donor atoms allows for the synthesis of stable coordination polymers with flexible thioimidazole-based ligands. rsc.org

Furthermore, potassium tetraiodomercurate(II) is utilized in organic synthesis as a reagent, particularly in the preparation of organomercury compounds. chemimpex.com The reactions of organometallic compounds, which feature carbon-metal bonds, often involve their nucleophilic character. msu.edu While specific mechanisms involving [HgI₄]²⁻ are complex, it can serve as a source of mercury(II) for reactions with organometallic precursors like Grignard or organolithium reagents to form new carbon-mercury bonds. chemimpex.commsu.edu The addition of organometallic reagents to carbonyl groups is a common reaction, and similar principles can apply in the synthesis of organomercury compounds from suitable precursors. msu.edunih.gov

Oxidative-Reductive Transformations of Mercury(II) in Tetraiodomercurate(2-) Contexts

The mercury center in the tetraiodomercurate(2-) anion exists in the +2 oxidation state. brainly.inbrainly.in This is a common and relatively stable oxidation state for mercury. However, the Hg(II) center within the complex can undergo reduction. The [HgI₄]²⁻ anion can be reduced to metallic mercury (Hg(0)) by a suitable reducing agent. homescience.net For example, in the synthesis of copper(I) tetraiodomercurate(II) (Cu₂HgI₄), a mild reductant such as sulfite ion is used to reduce Cu(II) to Cu(I) without reducing the [HgI₄]²⁻ complex. homescience.net This indicates that stronger reducing agents would be capable of reducing the mercury(II) center. homescience.net In anoxic environments, natural organic matter has also been shown to reduce mercury(II) to elemental mercury(0), though this process is inhibited at high concentrations of the organic matter due to complexation. nih.gov

The oxidation of the Hg(II) center in the tetraiodomercurate(2-) complex is less common, as +2 is the highest stable oxidation state for mercury under typical conditions. The complex is generally stable against oxidation, with redox reactions more commonly involving the reduction of the central metal ion.

Advanced Research Applications and Methodological Development of Tetraiodomercurate 2

Applications in Advanced Analytical Chemistry Methodologies

The distinct chemical behavior of the tetraiodomercurate(2-) complex has been extensively leveraged to devise precise and reliable analytical methods. Its application ranges from classic colorimetric tests to more advanced spectroscopic and environmental monitoring techniques.

Nessler's reagent, an alkaline solution of potassium tetraiodomercurate(II) (K₂[HgI₄]), is a well-established and highly sensitive reagent for the detection of ammonia (B1221849) (NH₃). taylorandfrancis.comquora.com The reaction forms the basis of a widely used spectrophotometric method for quantifying ammonia in various samples, particularly water. scientific.netsemanticscholar.org

The fundamental mechanism involves the reaction of the tetraiodomercurate(2-) ion with ammonia in a strongly alkaline medium, provided by potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). quora.comyoutube.com The alkaline conditions are crucial as they convert ammonium (B1175870) ions (NH₄⁺) into free ammonia (NH₃), which then reacts with the mercury complex. taylorandfrancis.com This reaction produces a distinct color change, from a pale yellow solution to a yellow, orange, or brown hue, depending on the ammonia concentration. quora.comvedantu.commdpi.com At higher concentrations, a reddish-brown precipitate is formed. quora.comvedantu.com

The chemical equation for the reaction is: 2K₂[HgI₄] + NH₃ + 3KOH → [OHg₂·NH₂]I + 7KI + 2H₂O vedantu.com

The resulting product, [OHg₂·NH₂]I, is known as the iodide of Millon's base and is responsible for the characteristic color. vedantu.comquora.com The intensity of this colored colloidal compound is directly proportional to the concentration of ammonia in the sample, which allows for quantitative analysis via spectrophotometry. nih.gov The absorbance is typically measured at a wavelength of 420 nm. nih.gov

Optimization of this method has been a subject of considerable research to enhance its accuracy, sensitivity, and reliability, and to minimize interferences. Key optimization parameters include:

pH Level : The reaction requires a strongly alkaline environment to ensure the complete conversion of ammonium to ammonia. Studies have confirmed the method's high stability and accuracy under alkaline conditions (pH 13). nih.gov While the reaction can proceed at lower pH, a decrease in detected ammonia has been observed at pH 4 compared to pH 7. nih.gov

Reagent Preparation and Addition : The method of preparing the Nessler's reagent itself is critical. The controlled addition of mercuric chloride (HgCl₂) to a potassium iodide (KI) solution is essential for optimal performance. scientific.netsemanticscholar.orgyoutube.com The sequence of adding the reagent to the sample is also important; adding Nessler's reagent to a diluted sample before final volume adjustment can improve results. scientific.netsemanticscholar.org

Interferences : Various substances can interfere with the accuracy of Nessler's method. Suspended matter and residual chlorine can be problematic, often requiring a pretreatment step for the sample. google.com Certain metal ions can also interfere with the determination. nih.gov Furthermore, organic compounds, such as methanol (B129727) or formaldehyde (B43269) when used as sacrificial agents in photocatalysis experiments, can impact the quantification of ammonia. nih.gov

Reaction Time : A sufficient reaction time, typically around 10-20 minutes, is necessary for the color to fully develop before spectrophotometric measurement. mdpi.comnih.gov

The table below summarizes the key parameters and findings related to the mechanism and optimization of Nessler's reagent.

| Parameter | Condition/Observation | Significance |

| Reactant | Potassium tetraiodomercurate(II) (K₂[HgI₄]) in alkaline solution | Active component for ammonia detection. |

| Analyte | Ammonia (NH₃) | Reacts to form a colored product. |

| Product | Iodide of Millon's Base ([OHg₂·NH₂]I) | A reddish-brown colloidal precipitate responsible for the color. vedantu.com |

| Optimal pH | Strongly alkaline (e.g., pH 13) | Ensures conversion of NH₄⁺ to NH₃ for reaction. taylorandfrancis.comnih.gov |

| Wavelength | 420 nm | Wavelength for maximum absorbance of the colored complex. nih.gov |

| Interferences | Metal ions, organic compounds, suspended solids, chlorine | Can affect the accuracy, requiring sample pretreatment. nih.govgoogle.com |

| Optimization | Control of reagent preparation, order of addition, reaction time | Crucial for reproducibility and accuracy of results. scientific.netsemanticscholar.orgmdpi.com |

Functional Materials Science and Engineering Applications

Thermochromic Materials: Structural Transitions and Optical/Electrical Properties

Design and Synthesis of Thermochromic Copper and Silver Tetraiodomercurates

The synthesis of thermochromic copper and silver tetraiodomercurates, namely copper(I) tetraiodomercurate(II) (Cu₂HgI₄) and silver(I) tetraiodomercurate(II) (Ag₂HgI₄), is well-established, with methods designed to produce materials with predictable and reversible color-changing properties.

A prevalent method for synthesizing both Cu₂HgI₄ and Ag₂HgI₄ is co-precipitation in an aqueous solution. For Cu₂HgI₄, the synthesis involves the reaction of a copper(II) salt with an iodide source, which first reduces Cu(II) to Cu(I) iodide (CuI). This is then combined with a soluble mercury(II) salt and an iodide source to precipitate the final product. A similar co-precipitation strategy is employed for Ag₂HgI₄, where a soluble silver salt and a mercury(II) salt are reacted with an iodide source. It is crucial to first combine the silver and mercury salts before introducing the iodide to prevent the preferential precipitation of silver iodide.

Another approach is through mechanochemical synthesis , which is a solvent-free method involving the grinding of the precursor materials at room temperature. This technique is considered scalable and environmentally friendly.

| Compound | Synthesis Method | Description |

| Cu₂HgI₄ | Co-precipitation | Reaction of copper(I) iodide and mercury(II) iodide in solution. Copper(I) iodide is typically formed in situ from a copper(II) salt and an iodide salt. |

| Ag₂HgI₄ | Co-precipitation | Reaction of soluble silver and mercury salts with an iodide source in an aqueous solution. |

| (Ag₁₋ₓCuₓ)₂HgI₄ | Mechanochemical Grinding | A solvent-free method where precursor materials are ground together at room temperature to form the solid solution. |

Investigations into Phase Transitions and Color Change Mechanisms

The thermochromic behavior of copper and silver tetraiodomercurates is a direct consequence of temperature-induced phase transitions. These transitions involve a change in the crystal structure, which in turn alters the electronic band structure and, consequently, the visible color of the material.

At lower temperatures, both Cu₂HgI₄ and Ag₂HgI₄ exist in an ordered crystalline phase. For instance, Cu₂HgI₄ adopts an ordered tetragonal structure. In this state, Cu₂HgI₄ is bright red, and Ag₂HgI₄ is yellow. As the temperature increases to a specific transition temperature, these compounds undergo a phase change to a disordered cubic structure. This structural rearrangement leads to a change in the material's color; Cu₂HgI₄ becomes dark brown, and Ag₂HgI₄ turns orange to red.

The color change is attributed to a decrease in the semiconducting band gap energy upon heating. For Cu₂HgI₄, the band gap decreases from approximately 2.1 eV in the low-temperature phase to 1.9 eV in the high-temperature phase. This narrowing of the band gap shifts the absorption of light to longer wavelengths, resulting in the observed color change. The phase transitions are reversible, allowing the materials to revert to their original color upon cooling.

| Compound | Low-Temperature Phase (Color) | High-Temperature Phase (Color) | Transition Temperature (°C) |

| Cu₂HgI₄ | Red (Tetragonal) | Dark Brown (Cubic) | ~70 |

| Ag₂HgI₄ | Yellow (Tetragonal) | Orange/Red (Cubic) | ~50 |

Research into Potential in Temperature Sensing and Smart Composite Materials

The distinct and reversible color change of copper and silver tetraiodomercurates at specific temperatures makes them excellent candidates for temperature-sensing applications. Their incorporation into various matrices can lead to the development of "smart" composite materials that visually indicate temperature changes.

Research has explored the use of these thermochromic compounds as temperature indicators on packaging for food and beverages, providing a clear visual cue if a product has been exposed to temperatures outside a desired range. For example, a coating containing silver tetraiodomercurate has been proposed for labels on hot beverages or ready-to-eat meals.

Furthermore, these materials can be embedded within polymer matrices to create smart composites. Such composites can be used in a variety of applications where temperature monitoring is critical. The development of thermochromic coatings and films containing tetraiodomercurate compounds continues to be an active area of research, with a focus on improving the stability and durability of these materials for practical applications.

Superionic Conductors and Solid-State Electrolyte Research

Beyond their thermochromic properties, copper and silver tetraiodomercurates are also known for their high ionic conductivity in the solid state, particularly at elevated temperatures. This has led to significant research into their potential use as solid-state electrolytes.

Ionic Transport Mechanisms in Tetraiodomercurate-Based Materials

The high-temperature phases of Cu₂HgI₄ and Ag₂HgI₄ are characterized as superionic conductors. In this state, the iodide ions form a rigid crystal lattice, while the smaller copper(I) or silver(I) cations become highly mobile and can move through the crystal structure.

The mechanism behind this high ionic conductivity is an order-disorder transition . In the low-temperature, ordered phase, the cations occupy specific sites within the crystal lattice, and their movement is restricted. Upon heating through the transition temperature, the cations become disordered and are distributed over a larger number of available sites within the iodide sublattice. This disorder creates pathways for the cations to move through the crystal under the influence of an electric field, resulting in a dramatic increase in ionic conductivity. The conductivity of these materials can increase by several orders of magnitude at the phase transition.

Potential Applications in Solid-State Batteries and Fuel Cells

The high ionic conductivity of materials like Ag₂HgI₄ and Cu₂HgI₄ makes them promising candidates for use as solid electrolytes in all-solid-state batteries. researchgate.net Solid electrolytes are a key component in the development of safer and potentially higher energy density batteries compared to conventional batteries that use liquid electrolytes. researchgate.net The interest in these materials for battery applications stems from their ability to transport ions efficiently at temperatures slightly above ambient. umich.edu

Research in this area focuses on optimizing the ionic conductivity at operating temperatures and ensuring good electrochemical stability with electrode materials. While the potential for these specific tetraiodomercurate compounds in solid-state batteries is recognized, challenges remain in achieving competitive performance and long-term stability compared to other classes of solid electrolytes. Their application in fuel cells is less explored, as fuel cells typically require the transport of different types of ions (e.g., protons or oxide ions) at much higher temperatures.

Precursors in Inorganic Synthesis for New Material Architectures

The tetraiodomercurate(2-) anion can also serve as a versatile building block or precursor in the synthesis of more complex inorganic materials and coordination polymers. Its defined structure and charge allow it to be incorporated into larger frameworks, leading to the creation of new material architectures with potentially interesting properties.

Catalysis Research Involving Tetraiodomercurate(2-) Complexes

While the tetraiodomercurate(2-) anion, [HgI₄]²⁻, is well-known for its role in analytical chemistry, particularly as the primary component of Nessler's reagent for ammonia detection, its application as a direct catalyst in organic synthesis is not extensively documented in scientific literature. However, research into the catalytic activity of its direct precursor, mercury(II) iodide (HgI₂), provides valuable insights into the potential catalytic behavior of mercury-iodide species. In the presence of excess iodide ions, mercury(II) iodide readily forms the stable tetraiodomercurate(2-) complex, suggesting that the catalytic activity observed with HgI₂ may proceed through the in-situ formation of [HgI₄]²⁻.

Mechanistic Studies of Catalytic Activity

Detailed mechanistic studies specifically focused on tetraiodomercurate(2-) as a catalyst are scarce. However, the catalytic action of mercury(II) iodide in certain reactions, such as glycosylation, offers a basis for postulating a potential mechanism. In these transformations, the mercury(II) center can act as a Lewis acid.

The proposed catalytic cycle would likely involve the following key steps:

Lewis Acid Activation: The mercury(II) center in the [HgI₄]²⁻ complex could coordinate to a leaving group on the glycosyl donor, enhancing its leaving group ability and facilitating the formation of an oxocarbenium ion intermediate.

Nucleophilic Attack: The glycosyl acceptor, typically an alcohol, would then attack the electrophilic anomeric carbon of the oxocarbenium ion.

Deprotonation and Catalyst Regeneration: Subsequent deprotonation of the resulting oxonium ion would yield the glycosidic bond and regenerate the active catalytic species, allowing it to enter another catalytic cycle.

The large and polarizable iodide ligands of the tetraiodomercurate(2-) complex could play a role in stabilizing the cationic intermediates formed during the reaction. Further dedicated mechanistic studies are required to fully elucidate the specific role and catalytic cycle of the tetraiodomercurate(2-) complex in such transformations.

Exploration of Tetraiodomercurate(2-) in Organic Transformations

The primary area where the catalytic potential of mercury-iodide species has been explored is in the synthesis of complex carbohydrates. Specifically, mercury(II) iodide has been employed as a catalyst in glycosylation reactions to form di- and trisaccharides.

One notable application involves the synthesis of oligosaccharide determinants that are analogs of the repeating units of Salmonella serogroups A, B, and D. nih.gov In this research, mercury(II) iodide was used to catalyze the condensation of a protected galactopyranosyl bromide with a mannopyranose derivative. nih.gov The reaction proceeds to form a new glycosidic bond, a critical step in the construction of these complex biomolecules.

The table below summarizes the key aspects of a glycosylation reaction catalyzed by mercury(II) iodide, which likely involves the formation of the tetraiodomercurate(2-) complex in the reaction medium.

| Reactants | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Protected galactopyranosyl bromide and a mannopyranose derivative | Mercury(II) iodide | Protected disaccharide | Not specified | nih.gov |

| 8-ethoxycarbonyloct-1-yl 2,3-di-O-benzoyl-alpha-L-rhamnopyranoside and acetobromomannose | Mercury(II) iodide | Disaccharide | 49% | nih.gov |

| Protected manno- and galactopyranosyl bromide and a rhamnopyranoside derivative | Mercury(II) iodide | Trisaccharide | 26% | nih.gov |

While these examples highlight the utility of mercury(II) iodide as a catalyst, further research is needed to explicitly demonstrate and optimize the catalytic activity of the pre-formed tetraiodomercurate(2-) complex in a broader range of organic transformations.

Research on Mercury Recovery Methodologies (e.g., from Waste Electrical and Electronic Equipment)

The tetraiodomercurate(2-) complex plays a crucial role in hydrometallurgical methods for the recovery of mercury from various waste streams, including industrial sludge and potentially from Waste Electrical and Electronic Equipment (WEEE). The high stability of the [HgI₄]²⁻ anion in aqueous solutions is leveraged to leach mercury from solid matrices.

The fundamental principle behind this recovery methodology is the reaction of elemental mercury or mercury compounds with an iodide solution, often in the presence of an oxidizing agent like iodine, to form the soluble tetraiodomercurate(2-) complex. This process effectively transfers the mercury from the solid waste into the liquid phase, from which it can be subsequently recovered.

Research has demonstrated the effectiveness of potassium iodide/iodine leaching solutions for removing mercury from contaminated solids. Key findings from these studies include:

High Leaching Efficiency: Solutions containing potassium iodide (KI) and iodine (I₂) can remove over 98% of mercury from materials such as storm sewer sediments.

Optimal Leaching Conditions: The efficiency of the leaching process is influenced by several factors, including the concentration of the leaching solution, temperature, and contact time. For instance, a solution of 0.4 M KI and 0.2 M I₂ has been shown to be effective at room temperature with a leaching duration of 2 hours.

Selectivity: This method can offer selectivity in mercury recovery from complex waste matrices.

The following table summarizes experimental data on the leaching of mercury from a surrogate waste material using a potassium iodide/iodine solution.

| Leaching Solution Composition | Temperature (°C) | Duration (hours) | Mercury Removal Efficiency (%) |

|---|---|---|---|

| 0.4 M KI / 0.2 M I₂ | 25 | 2 | >95 |

| 0.4 M KI / 0.2 M I₂ | 50 | 2 | ~98 |

| 0.4 M KI / 0.2 M I₂ | 25 | 4 | >98 |

Once the mercury is solubilized as the tetraiodomercurate(2-) complex, it can be recovered from the leachate through various methods, such as:

Electrolytic Deposition: Electrolysis of the leachate can be used to recover elemental mercury.

Chemical Precipitation: The addition of a suitable precipitating agent can be used to precipitate mercury from the solution.

The leachate, after mercury removal, can potentially be regenerated and reused in subsequent leaching cycles, making the process more cost-effective and environmentally friendly. While this methodology has been proven effective for certain types of mercury-containing waste, its specific application and optimization for the diverse and complex nature of WEEE require further investigation.

Emerging Research Frontiers and Future Directions for Tetraiodomercurate 2

Development of Novel Synthetic Strategies and Nanoscale Architectures

The evolution of synthetic chemistry is paving the way for more sophisticated and controlled methods to produce tetraiodomercurate(2-)-based materials, with a particular focus on nanoscale architectures that can unlock novel properties and applications.

Beyond traditional aqueous co-precipitation and crystallization methods, researchers are increasingly turning to advanced synthetic routes. Solvothermal synthesis , for instance, offers a pathway to crystalline materials with controlled morphologies by conducting the reaction in a sealed vessel with a non-aqueous solvent at elevated temperatures and pressures. This technique allows for fine-tuning of particle size and shape, which is crucial for nanomaterial applications.

Another promising green chemistry approach is mechanochemical synthesis . This solvent-free method involves the grinding of solid reactants to induce chemical reactions. It is being explored as an energy-efficient and environmentally friendly way to produce tetraiodomercurate(2-) salts.

These modern synthetic strategies are instrumental in the fabrication of nanoscale architectures. The ability to create well-defined nanostructures such as nanoparticles, nanorods, and thin films is a key area of current research. These nanoscale materials exhibit size- and shape-dependent properties that differ significantly from their bulk counterparts, opening up possibilities for new applications in electronics, optics, and catalysis. The table below summarizes some of the synthetic strategies being explored.

| Synthetic Strategy | Description | Potential Advantages |

| Solvothermal Synthesis | Reaction in a sealed vessel with a non-aqueous solvent at elevated temperature and pressure. | Control over crystallinity, particle size, and morphology. |

| Mechanochemical Synthesis | Solid-state reaction induced by mechanical energy (grinding). | Solvent-free, energy-efficient, environmentally friendly. |

| Aqueous Co-Precipitation | Reaction of soluble precursors in an aqueous solution to form an insoluble product. | Simple, scalable, and often uses readily available precursors. |

Investigation of Novel Cationic Counterions and Their Influence on Properties

The use of different metal cations, such as copper(I) ([Cu]⁺) and silver(I) ([Ag]⁺), has been shown to impart interesting thermochromic properties to the material. smolecule.comvulcanchem.com These compounds exhibit a reversible color change in response to temperature variations, a phenomenon linked to a phase transition in their crystal structure. smolecule.com For example, copper(I) tetraiodomercurate(II) ([Cu]₂[HgI₄]) transitions from a bright red at lower temperatures to a dark brown at higher temperatures. smolecule.com This change is also associated with a significant increase in ionic conductivity, making these materials interesting for applications in sensors and smart devices. smolecule.com

Furthermore, the exploration of novel organic cations is a burgeoning area of research. Large organic cations, such as tetraethylammonium (B1195904) ([Et₄N]⁺), can lead to the formation of hybrid organic-inorganic materials with unique structural and electronic properties. The size, shape, and charge distribution of the organic cation can influence the packing of the tetraiodomercurate(2-) anions in the crystal lattice, thereby affecting properties like solubility, thermal stability, and optical behavior. The investigation into a wider range of organic counterions, including functionalized ammonium (B1175870), phosphonium, and imidazolium (B1220033) cations, is expected to yield a new generation of tetraiodomercurate(2-)-based materials with tailored functionalities.

| Cation | Compound | Notable Property |

| Potassium ([K]⁺) | [K]₂[HgI₄] | Precursor for other salts, component of Nessler's reagent. |

| Copper(I) ([Cu]⁺) | [Cu]₂[HgI₄] | Thermochromism, Ionic Conductivity. smolecule.com |

| Silver(I) ([Ag]⁺) | [Ag]₂[HgI₄] | Thermochromism. vulcanchem.com |

| Tetraethylammonium ([Et₄N]⁺) | ([Et₄N])₂[HgI₄] | Formation of hybrid organic-inorganic materials. |

Advanced Spectroscopic and Imaging Techniques for In-Situ Characterization

To fully understand the formation, transformation, and function of tetraiodomercurate(2-)-based materials, researchers are employing advanced characterization techniques that allow for real-time, in-situ analysis. These methods provide invaluable insights into dynamic processes that are not accessible through conventional ex-situ measurements.

Operando X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic structure and local coordination environment of the mercury atoms within the tetraiodomercurate(2-) complex as a reaction or process is occurring. This technique can provide information on oxidation states and bond distances, helping to elucidate reaction mechanisms and the nature of intermediate species.

In-situ Raman spectroscopy is another valuable technique for monitoring chemical reactions in real time. It can track the vibrational modes of the tetraiodomercurate(2-) anion and other reactants and products, allowing for the study of reaction kinetics and the identification of transient species. This is particularly useful for following the synthesis of tetraiodomercurate(2-) compounds and their subsequent reactions.

For visualizing the growth of crystalline tetraiodomercurate(2-)-based materials, in-situ X-ray computed tomography (xCT) is emerging as a powerful imaging technique. It can provide three-dimensional images of crystal growth from a solution or melt in real time, offering unprecedented insights into nucleation and growth mechanisms. This information is critical for optimizing the synthesis of high-quality single crystals and nanostructures.

Integration of Tetraiodomercurate(2-) into Hybrid Materials

A significant frontier in materials science is the creation of hybrid materials that combine the distinct properties of organic and inorganic components at the molecular level. The tetraiodomercurate(2-) anion is a promising building block for the construction of such hybrid materials, offering the potential for novel functionalities.

One area of exploration is the integration of tetraiodomercurate(2-) into Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. By incorporating tetraiodomercurate(2-) anions as counterions within the pores of a cationic MOF or as part of the framework itself, it may be possible to create materials with tailored porosity, catalytic activity, or sensing capabilities.

Another exciting avenue is the development of perovskite-type hybrid materials incorporating the tetraiodomercurate(2-) unit. Hybrid perovskites have garnered immense attention for their exceptional performance in photovoltaic devices. While lead-halide perovskites are the most studied, researchers are exploring a vast chemical space to create new perovskite and perovskite-like structures. The incorporation of the larger and more complex tetraiodomercurate(2-) anion could lead to novel crystal structures with interesting optoelectronic properties.

The development of polymer-tetraiodomercurate(2-) composites also holds promise. By dispersing tetraiodomercurate(2-) salts within a polymer matrix, it is possible to create flexible materials with the functional properties of the inorganic component, such as thermochromism or radiation attenuation, combined with the processability of the polymer.

Interdisciplinary Research Opportunities and Unexplored Applications

The unique properties of the tetraiodomercurate(2-) anion and its derivatives open up a wide range of interdisciplinary research opportunities and potential applications that are yet to be fully explored.

In the field of environmental science , beyond its traditional use in ammonia (B1221849) detection, tetraiodomercurate(2-)-based materials could be investigated for the sensing of other pollutants. Furthermore, its interactions with biological systems, particularly with thiol groups in proteins, warrant further investigation in toxicology and biochemistry to better understand the environmental impact of mercury. smolecule.com

Materials science offers a vast playground for the application of tetraiodomercurate(2-) compounds. Their thermochromic and superionic properties could be harnessed for the development of "smart" windows, temperature sensors, and solid-state electrolytes for batteries. The high atomic number of mercury and iodine also makes these materials potential candidates for radiation shielding applications.

In the realm of synthetic chemistry , potassium tetraiodomercurate(II) continues to be a valuable precursor for the synthesis of other inorganic and organometallic compounds. vulcanchem.comchemimpex.com Its utility in facilitating the introduction of iodine into organic molecules could be further explored in the development of novel pharmaceuticals and other fine chemicals. chemimpex.com

The intersection of nanotechnology and tetraiodomercurate(2-) chemistry is a particularly exciting frontier. The development of well-defined nanoscale architectures could lead to novel catalysts, quantum dots with unique photophysical properties, and advanced components for electronic and photonic devices. chemimpex.com As research continues to unfold, the tetraiodomercurate(2-) anion is poised to transition from a classical reagent to a key component in the development of next-generation materials and technologies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tetraiodomercurate(2−) complexes, and how can purity be validated?

- Methodology : Synthesis typically involves stoichiometric reactions between mercuric iodide (HgI₂) and potassium iodide (KI) in aqueous or alcoholic media. Purity validation requires X-ray crystallography for structural confirmation, coupled with elemental analysis (C, H, N, Hg) and spectroscopic techniques (Raman, IR) to verify bond vibrations specific to the [HgI₄]²− anion . For reproducibility, ensure strict control of pH and temperature during crystallization.

Q. How can spectroscopic techniques distinguish tetraiodomercurate(2−) from related mercury-iodide complexes?

- Methodology : Use UV-Vis spectroscopy to identify absorption bands in the 250–350 nm range, characteristic of charge-transfer transitions in [HgI₄]²−. Raman spectroscopy is critical for differentiating Hg-I stretching modes (~120–150 cm⁻¹) from Hg-O or Hg-N bonds in other complexes. Pair these with NMR (¹H, ¹³C) to detect counterion interactions if present .

Q. What are the primary applications of tetraiodomercurate(2−) in analytical chemistry, and how are these methods optimized?

- Methodology : Its role in Nessler’s reagent for ammonia detection requires calibration against standardized NH₄⁺ solutions. Optimize sensitivity by adjusting reagent alkalinity (KOH/K₂CO₃) and avoiding sulfide interference. Validate via spectrophotometric titration at 460 nm, ensuring linearity (R² > 0.99) across expected concentration ranges .

Advanced Research Questions

Q. How do solvent polarity and counterion choice influence the stability of tetraiodomercurate(2−) in solution?

- Methodology : Conduct stability assays using DMSO, water, and ethanol as solvents. Monitor decomposition via time-resolved UV-Vis spectroscopy and ICP-MS for Hg²⁺ release. Compare potassium vs. tetraalkylammonium counterions to assess ion-pairing effects. Statistical analysis (ANOVA) can identify significant solvent/counterion interactions .

Q. What strategies resolve contradictions in crystallographic data for tetraiodomercurate(2−) polymorphs?

- Methodology : Perform high-resolution synchrotron XRD on multiple crystal batches to identify subtle lattice variations. Pair with DFT calculations to model energetically favorable packing arrangements. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., I···I contacts) contributing to polymorphism .

Q. How can computational modeling predict the reactivity of tetraiodomercurate(2−) in redox-active environments?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and redox potentials. Validate predictions via cyclic voltammetry in non-aqueous media (e.g., acetonitrile). Compare experimental vs. computed reduction potentials (±0.1 V tolerance) to refine basis sets (e.g., LANL2DZ for Hg) .

Q. What experimental designs mitigate mercury contamination risks when handling tetraiodomercurate(2−)?

- Methodology : Implement closed-system synthesis (Schlenk lines) under inert atmospheres to minimize Hg vapor exposure. Post-reaction, use chelating resins (e.g., thiol-functionalized silica) to sequester residual Hg²⁺. Validate waste treatment efficacy via ICP-OES, ensuring Hg concentrations < 0.1 ppm .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported thermodynamic stability constants for tetraiodomercurate(2−)?

- Methodology : Re-evaluate stability constants (log β) using potentiometric titrations with ion-selective electrodes. Control ionic strength (I = 0.1 M NaNO₃) and temperature (25°C ± 0.1). Apply the Davies equation to correct for activity coefficients. Compare results with prior studies using meta-analysis (e.g., random-effects model) .

Q. What statistical approaches validate reproducibility in tetraiodomercurate(2−) synthesis yields?

- Methodology : Use a factorial design (e.g., 2³) to test variables (temperature, stoichiometry, stirring rate). Perform triplicate syntheses per condition. Analyze yield variance via ANOVA and Tukey’s HSD test. Report confidence intervals (95%) to quantify uncertainty .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.